molecular formula C10H13NO4S2 B1676496 Meticrane CAS No. 1084-65-7

Meticrane

Cat. No. B1676496
CAS RN: 1084-65-7
M. Wt: 275.3 g/mol
InChI Key: FNQQBFNIYODEMB-UHFFFAOYSA-N
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Description

Meticrane is a diuretic medication . It has been marketed in Japan under the trade name Arresten and is used to lower blood pressure .


Molecular Structure Analysis

Meticrane has a molecular formula of C10H13NO4S2 and a molecular weight of 275.34 . A molecular docking analysis found considerable binding affinity scores of Meticrane against PD-L1, TIM-3, CD73, and HDACs .

Scientific Research Applications

Methanol as a Solvent in Biological Studies

Methanol is commonly used as a solubilizing agent for studying transmembrane proteins and peptides in biological and synthetic membranes. The study by Nguyen et al. (2019) demonstrated that methanol significantly influences lipid dynamics in cell membranes, which could have implications for understanding drug interactions at the cellular level (Nguyen et al., 2019).

MET Gene in Lung Cancer

Onozato et al. (2009) explored the role of MET gene activation in lung carcinogenesis, highlighting the potential for targeted therapy in cancers exhibiting MET gene amplification or mutations (Onozato et al., 2009).

Metabolic Engineering and Biotechnology

Ochsner et al. (2014) reviewed the biotechnological applications of Methylobacterium extorquens, focusing on methylotrophy and its potential for engineering value-added products from methanol, which may have relevance to the metabolic pathways influenced by drugs like Meticrane (Ochsner et al., 2014).

CO2 Reduction to Methanol

Zimmerman et al. (2010) discussed a mechanism for the efficient reduction of CO2 to methanol, highlighting the potential of using two-hydrogen transfer processes. This research could provide insights into chemical reactions and processes relevant to the pharmaceutical industry, including the synthesis of compounds like Meticrane (Zimmerman et al., 2010).

Safety And Hazards

Meticrane should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. In case of accidental ingestion or contact, immediate medical attention is required .

properties

IUPAC Name

6-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromene-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S2/c1-7-5-8-3-2-4-16(12,13)10(8)6-9(7)17(11,14)15/h5-6H,2-4H2,1H3,(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQQBFNIYODEMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)N)S(=O)(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045346
Record name Meticrane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Meticrane

CAS RN

1084-65-7
Record name Arresten
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1084-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meticrane [INN:DCF:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001084657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meticrane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13284
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name meticrane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759309
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Record name Meticrane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Meticrane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.830
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Record name METICRANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7EKN1924Q
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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